

VUF8430: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest

Compound Name: VUF8504

Cat. No.: B15582110

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For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of VUF8430 with the four subtypes of histamine receptors: H1R, H2R, H3R, and H4R. The data presented here is compiled from in vitro studies to offer a clear perspective on the compound's binding affinities and functional activities.

Quantitative Analysis of Receptor Interaction

The following table summarizes the binding affinities (K_i) and functional activities (EC_{50} or functional response) of VUF8430 at the human and rat histamine receptors. This data allows for a direct comparison of the compound's potency and selectivity.

Receptor	Species	Binding Affinity (K_i , nM)	Functional Activity
H1R	Human	Inactive	Inactive
H2R	Human	>10,000	Very weakly active
H3R	Human	480	Full agonist
H4R	Human	33	Full agonist
H3R	Rat	150	-
H4R	Rat	120	-

Experimental Protocols

The data presented in this guide is based on standard and validated experimental protocols to ensure reliability and reproducibility.

Radioligand Binding Assays

Binding affinities of VUF8430 to the different histamine receptor subtypes were determined using radioligand binding assays. Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the specific human or rat histamine receptor subtype were used. The assays involved the displacement of a specific radioligand by increasing concentrations of VUF8430.

- For H1R: Membranes were incubated with [3H]-mepyramine.
- For H2R: Membranes were incubated with [3H]-tiotidine.
- For H3R: Membranes were incubated with [3H]-N α -methylhistamine.
- For H4R: Membranes were incubated with [3H]-histamine.

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The concentration of VUF8430 that inhibited 50% of the specific binding (IC₅₀) was determined and converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Functional Assays

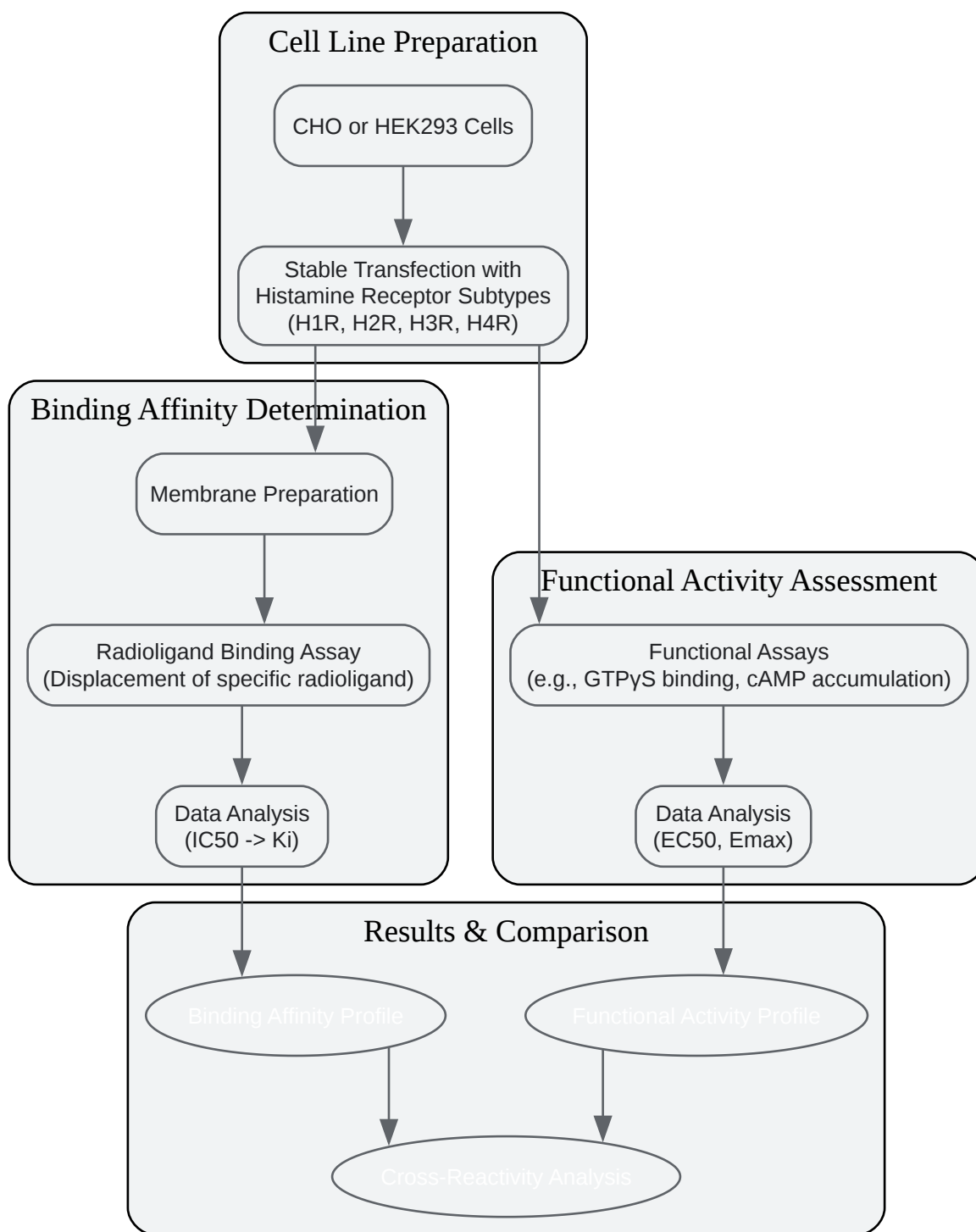
The functional activity of VUF8430 at the different histamine receptors was assessed using various functional assays.

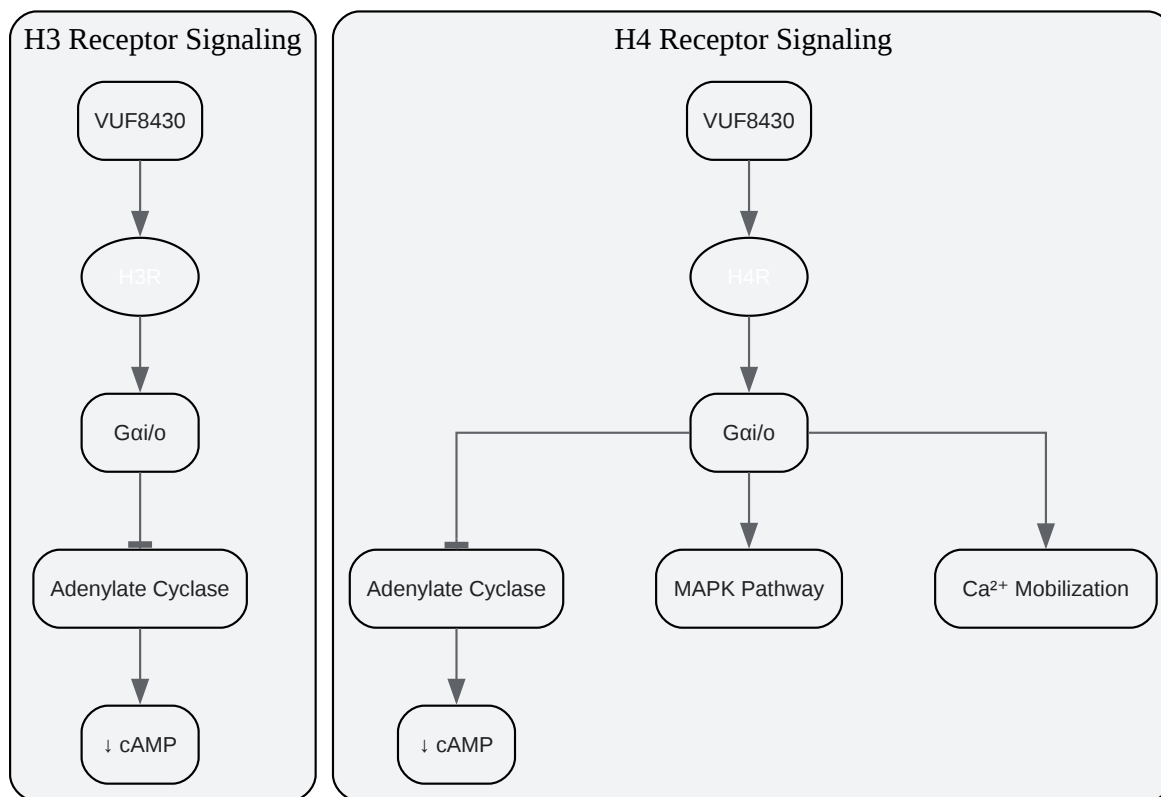
- H1R and H2R: Functional activity at H1R and H2R was determined by measuring intracellular Ca²⁺ mobilization or cAMP accumulation, respectively, in cells expressing these receptors. VUF8430 was found to be inactive at the H1 receptor and very weakly active at the H2 receptor.[\[1\]](#)
- H3R and H4R: The agonistic activity of VUF8430 at H3R and H4R was determined using GTP γ S binding assays or by measuring the inhibition of forskolin-induced cAMP

accumulation in cells expressing these receptors. VUF8430 was identified as a full agonist at both the human H3 and H4 receptors.[2]

Experimental Workflow

The following diagram illustrates the general workflow used to assess the cross-reactivity of VUF8430 with related histamine receptors.





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References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

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